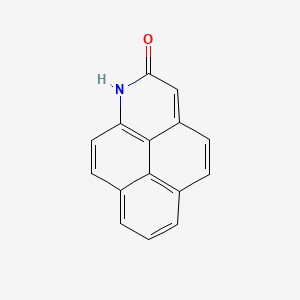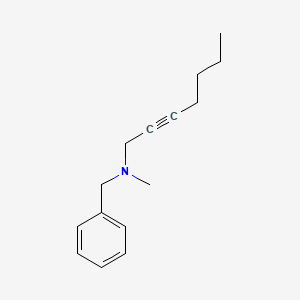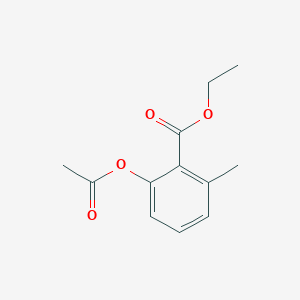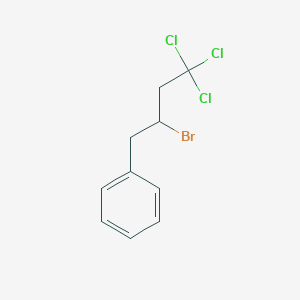
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is an organic compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a tert-butyl group, a triphenylmethyl group, and a hydrazine carboxylate moiety. It is often used as an intermediate in the synthesis of various organic molecules due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of tert-butylhydrazine with triphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophiles employed .
Applications De Recherche Scientifique
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It serves as a building block for the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form bonds with electrophilic centers, while the tert-butyl and triphenylmethyl groups provide steric hindrance and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylhydrazine: Shares the hydrazine moiety but lacks the triphenylmethyl group.
Triphenylmethyl chloride: Contains the triphenylmethyl group but lacks the hydrazine and tert-butyl groups.
Uniqueness
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Propriétés
Numéro CAS |
97013-32-6 |
|---|---|
Formule moléculaire |
C24H26N2O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H26N2O2/c1-23(2,3)28-22(27)25-26-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,26H,1-3H3,(H,25,27) |
Clé InChI |
HYLZLBXYVIKMKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)







